
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)-: is a complex organic compound belonging to the oxazolidinone class. This compound is characterized by its unique structural features, including a hexahydro-1H-azepin-1-yl group, a 2-methylpropyl group, and a phenyl group. The (4R-cis) configuration indicates the specific stereochemistry of the molecule, which can significantly influence its chemical behavior and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)- typically involves multi-step organic reactions. The key steps include:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hexahydro-1H-azepin-1-yl Group: This step involves the alkylation of the oxazolidinone ring with a suitable azepine derivative.
Addition of the 2-Methylpropyl and Phenyl Groups: These groups can be introduced through Friedel-Crafts alkylation or acylation reactions, followed by reduction or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the synthesis.
化学反应分析
Types of Reactions
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell, leading to changes in cellular signaling and function.
Disrupting Cellular Processes: Interfering with critical cellular processes, such as DNA replication, protein synthesis, or cell division.
相似化合物的比较
Similar Compounds
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4S-cis)-: A stereoisomer with a different configuration at the 4-position.
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-trans)-: A stereoisomer with a different configuration at the 4-position.
2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4S-trans)-: A stereoisomer with a different configuration at the 4-position.
Uniqueness
The uniqueness of 2-Oxazolidinone, 3-(3-(hexahydro-1H-azepin-1-yl)propyl)-4-(2-methylpropyl)-5-phenyl-, (4R-cis)- lies in its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The (4R-cis) configuration may confer distinct properties, such as enhanced binding affinity to molecular targets or improved pharmacokinetic profiles, compared to its stereoisomers.
属性
CAS 编号 |
105306-35-2 |
|---|---|
分子式 |
C22H34N2O2 |
分子量 |
358.5 g/mol |
IUPAC 名称 |
(4R,5S)-3-[3-(azepan-1-yl)propyl]-4-(2-methylpropyl)-5-phenyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C22H34N2O2/c1-18(2)17-20-21(19-11-6-5-7-12-19)26-22(25)24(20)16-10-15-23-13-8-3-4-9-14-23/h5-7,11-12,18,20-21H,3-4,8-10,13-17H2,1-2H3/t20-,21+/m1/s1 |
InChI 键 |
DQNMZSIJHFEYTM-RTWAWAEBSA-N |
手性 SMILES |
CC(C)C[C@@H]1[C@@H](OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3 |
规范 SMILES |
CC(C)CC1C(OC(=O)N1CCCN2CCCCCC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


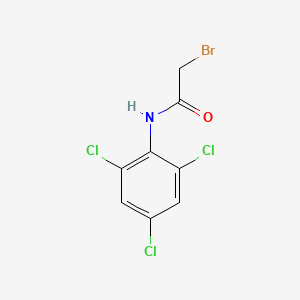
![3-(2,8,9-Trithia-5-aza-1-germabicyclo[3.3.3]undecan-1-yl)propanoic acid](/img/structure/B14343826.png)
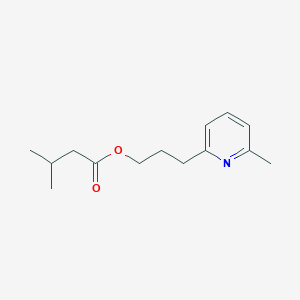
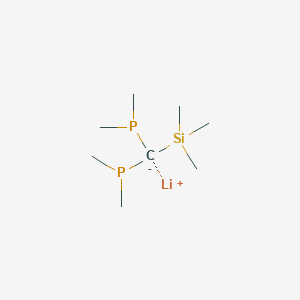
![1-(4-Bromophenyl)-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B14343853.png)
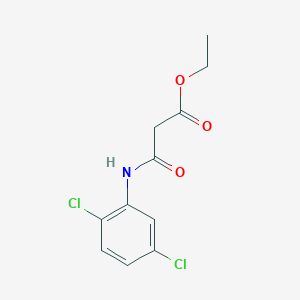

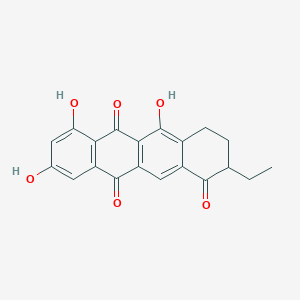

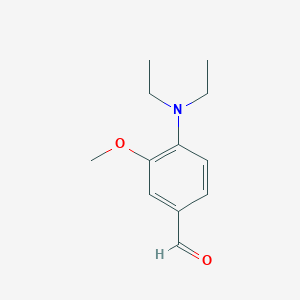
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
methanone](/img/structure/B14343892.png)
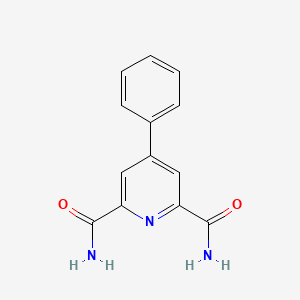
![Disulfide, bis[4-(methylsulfonyl)phenyl]](/img/structure/B14343910.png)
